Clociguanil

Description

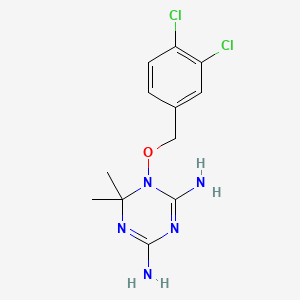

Structure

2D Structure

3D Structure

Properties

CAS No. |

3378-93-6 |

|---|---|

Molecular Formula |

C12H15Cl2N5O |

Molecular Weight |

316.18 g/mol |

IUPAC Name |

1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H15Cl2N5O/c1-12(2)18-10(15)17-11(16)19(12)20-6-7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H4,15,16,17,18) |

InChI Key |

XDTNOYLBDDCJSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C |

Appearance |

Solid powder |

Other CAS No. |

3378-93-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

22242-55-3 (mono-hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRL 50216 clociguanil clociguanil monohydrochloride WR38839 |

Origin of Product |

United States |

Foundational & Exploratory

Clociguanil's Mechanism of Action in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of clociguanil, the active metabolite of the antimalarial drug proguanil, against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the molecular target of this compound, the basis of its selective toxicity, the mechanisms of resistance, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

This compound exerts its antimalarial effect by specifically targeting and inhibiting the essential parasite enzyme, dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a critical role in the folate biosynthesis pathway, which is vital for the parasite's survival and replication.

The primary function of DHFR is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are essential building blocks for DNA synthesis and repair. By inhibiting DHFR, this compound disrupts the supply of these essential precursors, leading to a cessation of DNA replication and ultimately, parasite death.

The selective toxicity of this compound for P. falciparum over the human host is attributed to the significant structural differences between the parasite and human DHFR enzymes. This compound exhibits a much higher affinity for the parasite enzyme than for its human counterpart.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against P. falciparum DHFR is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for understanding the drug's efficacy and for comparing its activity against wild-type and drug-resistant parasite strains.

| Parameter | Wild-Type P. falciparum | Mutant P. falciparum (DHFR Mutations) | Reference Strain/Isolate |

| IC50 (nM) | 11.1 | 2,030 | African Isolates |

| IC50 (nM) | Geometric Mean: 1.30 | Geometric Mean: 77.1 | African Isolates |

| Ki (nM) | - | - | Data not explicitly found in provided search results |

Note: IC50 values can vary between studies and parasite strains.

The Molecular Basis of Resistance

The emergence of this compound resistance in P. falciparum is primarily linked to specific point mutations in the dhfr gene. These mutations alter the amino acid sequence of the DHFR enzyme, leading to a reduced binding affinity for this compound and a subsequent decrease in the drug's inhibitory effect.

Key mutations associated with this compound resistance include:

-

S108N: A single mutation at codon 108 from serine to asparagine confers a moderate level of resistance.

-

A16V + S108T: A double mutation involving changes at codons 16 (alanine to valine) and 108 (serine to threonine) results in a higher level of resistance to this compound.[2]

-

Triple and Quadruple Mutations: Combinations of mutations at codons 51, 59, 108, and 164 can lead to high-level resistance to multiple antifolate drugs, including this compound.

These mutations sterically hinder the binding of this compound to the active site of the DHFR enzyme, thereby reducing its inhibitory efficacy.

Experimental Protocols

P. falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on P. falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mM EDTA, 0.1% BSA

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in a suitable buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Recombinant P. falciparum DHFR enzyme

-

Varying concentrations of this compound (or vehicle control)

-

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add DHF and NADPH to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vitro Selection of this compound-Resistant P. falciparum

This protocol describes a method for generating and selecting this compound-resistant P. falciparum parasites in a continuous culture system.

Materials:

-

P. falciparum culture (drug-sensitive strain)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells (O+)

-

This compound

-

Gassed incubator (5% CO2, 5% O2, 90% N2)

-

Microscope for monitoring parasitemia

Procedure:

-

Establishment of Parasite Culture:

-

Maintain a continuous culture of a drug-sensitive P. falciparum strain.

-

-

Initial Drug Pressure:

-

Introduce a low concentration of this compound (e.g., at or slightly above the IC50 value) to the parasite culture.

-

-

Monitoring and Maintenance:

-

Monitor the parasite growth daily by preparing Giemsa-stained blood smears and determining the parasitemia.

-

Maintain the culture by changing the medium and adding fresh red blood cells as needed.

-

-

Increasing Drug Pressure:

-

Once the parasite culture has adapted and is growing steadily at the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.

-

-

Selection of Resistant Population:

-

Continue this process of incremental drug pressure until a parasite population capable of growing at a significantly higher this compound concentration is selected.

-

-

Cloning of Resistant Parasites:

-

Clone the resistant parasite population by limiting dilution to obtain a clonal line of resistant parasites.

-

-

Characterization of Resistant Clones:

-

Determine the IC50 of the resistant clone to confirm the level of resistance.

-

Sequence the dhfr gene of the resistant clone to identify the mutations responsible for resistance.

-

Visualizations

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Caption: Experimental workflow for selecting and characterizing this compound-resistant P. falciparum.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Clociguanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clociguanil is a potent antimalarial agent belonging to the class of dihydrofolate reductase (DHFR) inhibitors. Its chemical structure and properties are of significant interest to researchers in the field of drug discovery and development for infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.

Chemical Structure and Identification

This compound is chemically identified as 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine[1]

-

SMILES: CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C[1]

-

Molecular Formula: C₁₂H₁₅Cl₂N₅O[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 316.19 g/mol | [2] |

| Monoisotopic Mass | 315.06537 Da | [3] |

| Predicted XlogP | 1.6 | [3] |

| Physical State | Solid | [2] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell replication. By inhibiting DHFR, this compound disrupts the folate pathway in the malaria parasite, leading to a depletion of essential precursors for DNA synthesis and ultimately causing parasite death.

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound in the folate biosynthesis pathway of the malaria parasite.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound (1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine) is not explicitly available in the reviewed public literature. However, the synthesis of structurally related 2,4-diamino-1,3,5-triazine derivatives typically involves the condensation of a biguanide derivative with an appropriate electrophile.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against DHFR, which can be adapted for this compound.

Objective: To determine the IC₅₀ value of this compound against Plasmodium falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant P. falciparum DHFR enzyme

-

This compound dilution (or solvent control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of DHF and NADPH to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable software.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The following is a general protocol for assessing the in vivo antimalarial activity of a compound using a Plasmodium berghei-infected mouse model.

Objective: To evaluate the efficacy of this compound in reducing parasitemia in a murine malaria model.

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Laboratory mice (e.g., Swiss albino or C57BL/6)

-

This compound formulated for oral or parenteral administration

-

Vehicle control

-

Positive control drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect a group of mice with P. berghei by intraperitoneal injection of infected red blood cells.

-

After 24-48 hours post-infection, confirm the presence of parasites in the blood.

-

Randomly divide the infected mice into the following groups:

-

Vehicle control group

-

This compound treatment group(s) (at various doses)

-

Positive control group

-

-

Administer the respective treatments to the mice for a specified duration (e.g., 4 consecutive days).

-

On specified days (e.g., day 4 and day 7 post-treatment initiation), collect blood from the tail vein of each mouse.

-

Prepare thin blood smears, fix with methanol, and stain with Giemsa.

-

Determine the percentage of parasitemia for each mouse by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

-

Calculate the average percentage of parasitemia for each group and determine the percentage of suppression of parasitemia by this compound compared to the vehicle control group.

Conclusion

This compound is a promising antimalarial compound with a well-defined mechanism of action targeting the essential folate biosynthesis pathway in Plasmodium species. While detailed experimental data on its synthesis and pharmacokinetics are limited in publicly accessible literature, the provided information on its chemical structure, properties, and general experimental protocols serves as a valuable resource for researchers and professionals in the field of antimalarial drug development. Further studies to fully characterize its physicochemical and pharmacokinetic profiles are warranted to advance its potential as a therapeutic agent.

References

- 1. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound hydrochloride (C12H15Cl2N5O) [pubchemlite.lcsb.uni.lu]

Clociguanil as a Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clociguanil, a potent dihydrofolate reductase (DHFR) inhibitor, has been a subject of significant interest in the field of medicinal chemistry, particularly for its antimalarial properties. As the active metabolite of the prodrug proguanil, this compound targets a crucial enzyme in the folate biosynthesis pathway, essential for the proliferation of protozoan parasites such as Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key experiments, structured tables of quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines, thymidylate, and several amino acids.[1][2] These molecules are critical precursors for DNA synthesis and cellular replication. The inhibition of DHFR disrupts these essential metabolic pathways, leading to cell cycle arrest and death, making it an attractive target for antimicrobial and anticancer therapies.[3][4]

This compound, with the chemical formula C12H15Cl2N5O, is a triazine derivative that acts as a competitive inhibitor of DHFR.[5][6] It is the active metabolite of the antimalarial drug proguanil and has demonstrated significant activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8] Understanding the intricacies of this compound's interaction with DHFR, its spectrum of activity, and the methodologies for its assessment is crucial for the development of novel antifolate drugs and for combating the growing challenge of drug resistance.

Mechanism of Action

This compound exerts its therapeutic effect by specifically inhibiting the enzyme dihydrofolate reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][4] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate from deoxyuridylate, the de novo synthesis of purines, and the interconversion of serine and glycine.[1]

By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF.[1] This blockade leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of DNA precursors.[3][4] Consequently, the parasite is unable to replicate its DNA and proliferate, leading to its elimination. The selective toxicity of this compound against Plasmodium species is attributed to its higher affinity for the parasitic DHFR compared to the human enzyme.[9]

Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The efficacy of this compound as a DHFR inhibitor is quantified through various parameters, primarily the 50% inhibitory concentration (IC50) against parasite growth and the inhibition constant (Ki) for the enzyme.

In Vitro Antiplasmodial Activity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. These values can vary depending on the P. falciparum strain, particularly its resistance profile to antifolate drugs.

| Plasmodium falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference(s) |

| 3D7 | Chloroquine-sensitive, Pyrimethamine-sensitive | 11.1 | [10] |

| K1 | Chloroquine-resistant, Pyrimethamine-resistant | >500 | [11] |

| African Isolates (Susceptible) | Pyrimethamine-sensitive | 11.1 | [11] |

| African Isolates (Resistant) | Pyrimethamine-resistant | 2,030 | [11] |

| Ugandan Isolates | High-level Pyrimethamine resistance | 1,200 | [10] |

Enzyme Inhibition (Ki)

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity.

| Enzyme Source | Ki (nM) | Reference(s) |

| Plasmodium falciparum DHFR | 1.5 | [12] |

| Plasmodium berghei DHFR | 0.79 | [12] |

| Human DHFR | 43,000 | [3] |

Experimental Protocols

The evaluation of this compound's activity involves both cell-based assays to determine its effect on parasite viability and enzyme assays to directly measure its interaction with DHFR.

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

96-well microplates

-

This compound stock solution

-

Lysis buffer (containing saponin, Triton X-100, and EDTA)

-

SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

-

Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (at a starting parasitemia of ~0.5% and a hematocrit of 2%) to each well.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Cell Lysis: After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental Workflow for the SYBR Green I-based Antiplasmodial Susceptibility Assay.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay directly measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]

Materials:

-

Purified recombinant DHFR (e.g., from P. falciparum or human)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound stock solution

-

96-well UV-transparent microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, purified DHFR enzyme, and varying concentrations of this compound (or a vehicle control).

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Initiate the enzymatic reaction by adding DHF and NADPH to the mixture.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (DHF) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Resistance Mechanisms

The emergence of resistance to antifolate drugs, including this compound, is a significant clinical challenge. Resistance in P. falciparum is primarily associated with point mutations in the dhfr gene.[13] Specific mutations can confer differential resistance to various DHFR inhibitors. For instance, a double mutation involving changes from Alanine-16 to Valine-16 and from Serine-108 to Threonine-108 has been shown to confer resistance to cycloguanil but not to pyrimethamine.[13] Conversely, a single mutation at position 108 to asparagine confers high resistance to pyrimethamine with only a moderate decrease in susceptibility to cycloguanil.[13] Significant cross-resistance to both drugs is observed in parasites with mutations that include Serine-108 to Asparagine-108 and Isoleucine-164 to Leucine-164.[13]

Synthesis

The synthesis of this compound and related 2,4-diamino-1,3,5-triazine derivatives typically involves a multi-step process. A general synthetic approach can be outlined as follows:

-

Formation of a Biguanide Intermediate: The synthesis often starts with the reaction of an appropriate aniline derivative with dicyandiamide to form a biguanide.

-

Cyclization: The biguanide intermediate is then cyclized with a ketone or aldehyde to form the dihydrotriazine ring.

For this compound specifically, the synthesis would involve the use of 3,4-dichlorobenzylamine and subsequent reaction steps to introduce the gem-dimethyl group and form the triazine ring. The precise conditions, including solvents, temperatures, and catalysts, are critical for achieving a good yield and purity of the final product.

Conclusion

This compound remains a significant molecule in the study of DHFR inhibition and antimalarial drug development. Its potent and selective activity against Plasmodium DHFR underscores the continued relevance of this enzyme as a therapeutic target. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols essential for its evaluation. The detailed methodologies and structured data presented herein are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing threat of malaria and drug resistance.

References

- 1. iddo.org [iddo.org]

- 2. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Clociguanil Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, against the malaria parasite Plasmodium falciparum. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in antimalarial drug discovery.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of this compound and its close analog, cycloguanil, has been evaluated against various laboratory strains and clinical isolates of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below is compiled from multiple studies and highlights the activity spectrum of these compounds against both drug-sensitive and drug-resistant parasite lines.

| Drug | Parasite Strain/Isolate | Resistance Phenotype | Mean IC50 (nM) | Reference(s) |

| Cycloguanil | African Clinical Isolates (Susceptible) | - | 11.1 | [1] |

| Cycloguanil | African Clinical Isolates (Resistant) | Pyrimethamine-resistant | 2,030 | [1] |

| Cycloguanil | 14 Clinical Isolates & W2 clone | Chloroquine-resistant (W2) | Varied based on culture conditions | [2] |

| Cycloguanil | 86 African Clinical Isolates | 44% Susceptible | Bimodal distribution | [3] |

| Pyrimethamine | African Clinical Isolates (Susceptible) | - | 15.4 | [1] |

| Pyrimethamine | African Clinical Isolates (Resistant) | Pyrimethamine-resistant | 9,440 | [1] |

Note: The IC50 values for cycloguanil are presented as a close surrogate for this compound due to their structural and mechanistic similarities as DHFR inhibitors. Significant cross-resistance between pyrimethamine and cycloguanil has been observed[1]. The susceptibility of P. falciparum to DHFR inhibitors can be influenced by the culture medium composition, specifically the concentration of folate and para-aminobenzoic acid (PABA)[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. This section outlines the standard protocols for the cultivation of P. falciparum, in vitro drug susceptibility testing, and DHFR enzyme inhibition assays.

In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages

This protocol is foundational for maintaining parasite cultures for subsequent drug sensitivity assays.

Materials:

-

P. falciparum infected human erythrocytes

-

RPMI 1640 medium (with L-glutamine, HEPES buffer)

-

Human serum (Type A+) or Albumax I

-

Gentamicin (optional)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

Procedure:

-

Prepare the complete culture medium by supplementing RPMI 1640 with human serum or Albumax I.

-

Wash human erythrocytes (Type A+) with RPMI 1640 to remove plasma and buffy coat.

-

Add the infected erythrocytes to the fresh, washed erythrocytes to achieve the desired parasitemia (typically 0.5-1%).

-

Suspend the erythrocyte mixture in the complete culture medium to a final hematocrit of 2-5%.

-

Place the culture flasks or plates in a modular chamber or incubator with the specified gas mixture at 37°C.

-

Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.

-

Subculture the parasites every 2-4 days to maintain a healthy culture.

In Vitro Drug Susceptibility Assay (Isotopic Method)

This method quantifies parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

This compound and other test compounds

-

96-well microtiter plates

-

[3H]-hypoxanthine

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add the synchronized ring-stage parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.

-

Incubate the plates for 24-48 hours under standard culture conditions.

-

Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Freeze the plates to terminate the assay and lyse the erythrocytes.

-

Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.

Plasmodium falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of P. falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF) as a substrate

-

NADPH as a cofactor

-

Assay buffer (e.g., Tris-HCl or TES buffer, pH 7.0-7.5)

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the recombinant P. falciparum DHFR enzyme in a cuvette or microplate well.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the substrate, DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is proportional to the DHFR activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

-

Determine the IC50 or Ki (inhibition constant) value by plotting the inhibition data against the inhibitor concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro assessment of this compound.

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway by this compound.

Caption: Experimental Workflow for In Vitro Drug Susceptibility Testing.

Caption: Development Pathway of this compound Resistance in P. falciparum.

References

- 1. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of cycloguanil against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Dihydrofolate Reductase Inhibitors: A Case Study of Cycloguanil

Disclaimer: Extensive searches for quantitative solubility and stability data for clociguanil did not yield specific results in the public domain. Therefore, this guide has been prepared using cycloguanil , a structurally and functionally related antimalarial compound, as an illustrative example to meet the structural and content requirements of the request. All data and protocols presented herein pertain to cycloguanil and are intended to serve as a template for a comprehensive technical guide.

This technical guide provides a detailed overview of the solubility and stability of the antimalarial drug cycloguanil. The information is intended for researchers, scientists, and professionals involved in drug development.

Solubility Profile of Cycloguanil

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Below is a summary of the known solubility of cycloguanil hydrochloride in various solvents.

Table 1: Solubility of Cycloguanil Hydrochloride in Aqueous and Organic Solvents

| Solvent System | Temperature | Method | Solubility (mg/mL) |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | Not Specified | ~ 5[1] |

| Water | 60°C | Ultrasonic and warming | 25[2] |

| Ethanol | Not Specified | Not Specified | ~ 5[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Purged with inert gas | ~ 20[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Ultrasonic | 62.5[2] |

| Dimethyl Formamide (DMF) | Not Specified | Purged with inert gas | ~ 5[1] |

Note: Cycloguanil is sparingly soluble in aqueous buffers. For maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.

Stability Profile of Cycloguanil

Understanding the stability of an API under various environmental conditions is crucial for ensuring its safety, efficacy, and shelf-life.

Table 2: Stability of Cycloguanil Hydrochloride under Various Storage Conditions

| Form | Storage Condition | Duration | Stability |

| Crystalline Solid | -20°C | ≥ 4 years | Stable[1] |

| Aqueous Solution | Not Specified | > 1 day | Not Recommended[1] |

| In Solvent | -80°C | 6 months | Stable[2] |

| In Solvent | -20°C | 1 month | Stable[2] |

Table 3: Potential Degradation Products and Impurities of Cycloguanil

| Impurity/Degradant | Typical Limit (% w/w) |

| Residual Proguanil | 0.5 |

| N-oxide derivatives | 0.2 (individual) |

| N-desalkyl or desethyl analogs | 0.2 (individual) |

| Ring-opened or hydrolytic degradation products | 0.1 - 0.2 (individual) |

| Unspecified impurities | ≤ 0.1 (each) |

| Total impurities | ≤ 1.0 |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a drug substance like cycloguanil. These are based on standard pharmaceutical practices.

Solubility Determination: Shake-Flask Method

This method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of the drug substance is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the solution.

-

Quantification: The concentration of the drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility is reported in mg/mL or other appropriate units.

Stability Indicating Method Development: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

-

Stress Conditions: The drug substance is subjected to various stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).

-

Photostability: Exposing the drug to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: The stressed samples are analyzed at appropriate time points using a suitable analytical method (e.g., HPLC). The method should be capable of separating the intact drug from its degradation products.

-

Peak Purity Analysis: Peak purity of the principal peak is assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

-

Mass Balance: The amount of the drug lost should be accounted for by the sum of the degradation products formed, demonstrating the specificity of the method.

Visualizations

Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a drug substance.

Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study to develop a stability-indicating method.

References

A Technical Guide to the Synthesis of Clociguanil and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Clociguanil, a potent antimalarial agent, and its structural analogs. The document details the core synthetic strategies, experimental protocols for key reactions, and quantitative data to facilitate research and development in this area.

Introduction to this compound

This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3,4-dichlorobenzyloxy)-1,3,5-triazine hydrochloride (BRL 50216), is a member of the N-benzyloxydihydrotriazine class of compounds. These compounds have demonstrated significant antimalarial activity, acting as inhibitors of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and amino acids in the parasite, thereby halting its proliferation. The unique structural features of this compound, particularly the substituted benzyloxy moiety, have been a subject of interest in the development of new antimalarial drugs to combat resistance to existing therapies.

General Synthetic Strategies for 2,4-Diamino-1,3,5-triazine Derivatives

The core of this compound is a 2,4-diamino-1,3,5-triazine ring system. Several synthetic methodologies have been developed for the construction of this heterocyclic scaffold. These methods offer flexibility in introducing various substituents, making them suitable for the synthesis of a wide range of analogs.

A common and efficient approach involves a two-step synthesis. The first step is the preparation of biguanide intermediates. This is often achieved through the reaction of primary amines with dicyandiamide. Modern techniques, such as microwave irradiation, have been employed to accelerate this reaction, often leading to higher yields and cleaner products in shorter reaction times.[1][2]

The second step involves the cyclization of the biguanide intermediate with an appropriate reagent to form the triazine ring. For instance, the reaction of a biguanide with an ester derivative in the presence of a base like sodium methanolate or ethanolate can yield the desired 2,4-diamino-1,3,5-triazine.[1]

Another green chemistry approach for the synthesis of 2,4-diamino-1,3,5-triazines involves the direct reaction of dicyandiamide with nitriles under microwave irradiation, which minimizes the use of solvents and simplifies the work-up procedure.[3][4]

Core Synthesis Pathway for this compound and N-Benzyloxydihydrotriazines

The synthesis of this compound and its N-benzyloxy analogs follows a specific pathway that involves the formation of a 1-hydroxy-dihydrotriazine intermediate, followed by etherification with a substituted benzyl halide. A detailed synthetic route is described in U.S. Patent 3,723,429.[5]

The overall synthetic scheme can be visualized as a two-stage process:

Caption: General two-stage synthesis of N-benzyloxydihydrotriazines.

Stage 1: Synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine Hydrochloride

This key intermediate is prepared by the acid-catalyzed condensation of a biguanide with a carbonyl compound.

Experimental Protocol:

-

Reactants: A substituted biguanide and a carbonyl compound (e.g., acetone).

-

Catalyst: An acid catalyst.

-

Procedure: The biguanide is reacted with the carbonyl compound in the presence of an acid catalyst.

-

Product: The resulting product is the 1-hydroxy-dihydrotriazine, which can be isolated as its hydrochloride salt. The hydrochloride salt is reported to have a melting point of 234 °C (with decomposition).[5]

Stage 2: Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of the 1-hydroxy-dihydrotriazine intermediate with 3,4-dichlorobenzyl halide.

Experimental Protocol:

-

Preparation of the Free Base: The 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochloride is converted to its free base by treatment with a methanolic solution of a strong base, such as potassium hydroxide.[5]

-

Reaction with Benzyl Halide: The free hydroxytriazine base is then suspended in a suitable solvent, such as dimethylformamide (DMF), and reacted with the appropriate substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide or chloride). The reaction is typically stirred at room temperature for an extended period.[5]

-

Work-up and Purification: The reaction mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then triturated with a solvent like acetone to induce crystallization. The solid product is collected by filtration, washed with water, and dried to yield the final N-benzyloxydihydrotriazine.[5]

The synthesis of the unsubstituted 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride is reported to have a yield of 80% with a melting point of 204-206 °C.[5]

Synthesis of this compound Analogs

The synthetic pathway described above is highly amenable to the creation of a diverse library of this compound analogs. By varying the starting biguanide, the carbonyl compound, and the substituted benzyl halide, a wide range of structural modifications can be explored.

Variation of the N-Benzyl Moiety

A key area for analog synthesis is the modification of the benzyl group. A variety of substituted benzyl halides can be used in the final etherification step to probe the structure-activity relationship.

| Substituent on Benzyl Ring | Starting Benzyl Halide | Reference |

| Unsubstituted | Benzyl bromide/chloride | [5] |

| 3,4-Dichloro (this compound) | 3,4-Dichlorobenzyl bromide/chloride | - |

| 4-Cyclohexylphenoxy | 4-Cyclohexylphenoxy propyl bromide | [5] |

| 2,4,5-Trichlorophenoxy | 3-(2,4,5-Trichlorophenoxy)-propyl bromide | [5] |

| 2-(n-Butyloxy)ethoxy | 2-(n-Butyloxy)ethyl chloride | [5] |

| 3-Cycloheptyloxy | 3-Cycloheptyloxypropyl bromide | [5] |

Table 1: Examples of Substituted Benzyl Halides for Analog Synthesis

The synthesis of these substituted benzyl halides typically involves standard organic chemistry transformations, such as the bromination of the corresponding substituted toluenes or the reaction of the corresponding alcohols with a halogenating agent.

Modification of the Dihydrotriazine Ring

The dihydrotriazine core can also be modified by using different biguanides and carbonyl compounds in the initial condensation step. For example, using a different ketone or aldehyde in place of acetone would alter the substituents at the 2-position of the dihydrotriazine ring.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and its analogs. Due to the limited publicly available data specifically for this compound's synthesis, data for closely related analogs are included for comparison.

| Compound | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride | 80 | 204-206 | - | [5] |

| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochloride | Theoretical | 234 (decomp.) | - | [5] |

| N2-(3,4-dichlorophenyl)-6-(pyridin-2-yl)-2,4-diamino-1,3,5-triazine | - | - | 13C NMR, IR, UPLC ESI/MS | [1] |

| 6-(4-chlorophenyl)-N2-(2,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine | 40 | 239 | IR, UPLC ESI/MS | [1] |

| 6-(4-chlorophenyl)-N2-(3,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine | 45 | - | 13C NMR, IR, UPLC ESI/MS | [1] |

Table 2: Quantitative Data for this compound Analogs

Experimental Workflows and Signaling Pathways

The synthesis of this compound and its analogs can be represented by a clear experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.

Caption: Inhibition of DHFR by this compound.

Conclusion

The synthesis of this compound and its analogs is a well-established process rooted in the chemistry of dihydrotriazines. The key steps involve the formation of a 1-hydroxy-dihydrotriazine intermediate followed by N-alkylation with a suitable benzyl halide. This synthetic route offers considerable flexibility for the generation of diverse analogs, which is crucial for the development of new antimalarial agents with improved efficacy and the ability to overcome drug resistance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. ijpras.com [ijpras.com]

- 2. ijpras.com [ijpras.com]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US3723429A - Di-hydro triazine derivatives - Google Patents [patents.google.com]

Clociguanil's Disruption of Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clociguanil, the active metabolite of the antimalarial proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. By targeting plasmodial DHFR with high selectivity over the human ortholog, this compound effectively disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to the cessation of parasite replication. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.

Introduction

Folate metabolism is a fundamental and highly conserved pathway essential for the proliferation of virtually all organisms. It provides the necessary one-carbon units for the synthesis of nucleotides and amino acids. In the context of infectious diseases, particularly malaria, the enzymes of the folate pathway have long been validated as effective drug targets. This compound emerges as a key player in this arena, functioning as a selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR). This technical guide delves into the core of this compound's activity, offering a comprehensive resource for professionals engaged in antimalarial drug research and development.

Mechanism of Action: Targeting Dihydrofolate Reductase

This compound's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[1][2][5][6][7] THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, all of which are vital for DNA replication and cell division.[1][6] By binding to the active site of PfDHFR, this compound blocks the production of THF, thereby starving the parasite of the necessary building blocks for growth and proliferation.[3][4]

Signaling Pathway: Folate Metabolism and this compound Inhibition

The following diagram illustrates the folate metabolism pathway and the specific point of inhibition by this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro studies, primarily focusing on its 50% inhibitory concentration (IC50) against different strains of P. falciparum. The data highlights its potency against drug-sensitive parasites and a notable decrease in activity against resistant strains harboring mutations in the dhfr gene.

| Parameter | P. falciparum Strain | Value | Reference |

| IC50 | Susceptible (Mean of 68 isolates) | 11.1 nM | [8] |

| IC50 | Resistant (Mean of 18 isolates) | 2,030 nM | [8] |

| IC50 | 3D7 (Susceptible) | Varies, sensitive | [9] |

| IC50 | FCB (Resistant) | Varies, resistant | [9] |

| IC50 (Human DHFR) | N/A | Less potent than against PfDHFR | [4] |

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

A detailed protocol for the in vitro cultivation of asexual blood stages of P. falciparum is a prerequisite for assessing the activity of antimalarial compounds.

-

Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., K1, V1/S) strains of P. falciparum.

-

Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 0.2% sodium bicarbonate, 40 µg/mL gentamicin, and 8-10% human serum or Albumax.

-

Culture Conditions: Maintain parasites in human erythrocytes (O+) at 37°C in a gas mixture of 3-5% CO2, 5% O2, and the remainder N2.

-

Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% sorbitol treatment to ensure uniform parasite stages for assays.[10]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against DHFR.[11]

-

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

-

Reagents:

-

Procedure:

-

In a 96-well UV-transparent plate, add 2 µL of the test compound at various concentrations.

-

Add 178 µL of a master mix containing the assay buffer, NADPH, and DHF.[12]

-

Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution.[12]

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for 10-20 minutes at 25°C.[13]

-

Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: DHFR Inhibitor Screening

The logical flow of a typical screening process for DHFR inhibitors is depicted below.

Resistance Mechanisms

The clinical efficacy of this compound and other antifolates is threatened by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the dhfr gene, which alter the binding affinity of the drug to the enzyme's active site.[14][15] Key mutations include:

-

S108N: Confers resistance to pyrimethamine with a moderate decrease in susceptibility to cycloguanil.[14]

-

A16V and S108T: A combination of these mutations leads to resistance to cycloguanil but not significantly to pyrimethamine.[14]

-

N51I and C59R: Often found in combination with S108N, these mutations further increase the level of resistance.

-

I164L: In conjunction with other mutations, this leads to high-level resistance to both pyrimethamine and cycloguanil.[14][15]

Understanding these resistance mechanisms is crucial for the development of new DHFR inhibitors that can overcome existing resistance profiles.

Conclusion

This compound's targeted disruption of folate metabolism in Plasmodium falciparum through the potent and selective inhibition of DHFR underscores the continued importance of this pathway in antimalarial drug design. This technical guide provides a foundational understanding of its mechanism, quantitative efficacy, and the experimental approaches used for its evaluation. For researchers and drug development professionals, a thorough comprehension of these core principles is essential for innovating beyond the challenges of drug resistance and advancing the next generation of antimalarial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medlink.com [medlink.com]

- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Folate metabolic pathway [pfocr.wikipathways.org]

- 8. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 11. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of Clociguanil in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clociguanil is a dihydrofolate reductase (DHFR) inhibitor that has demonstrated potential as both an antimalarial and an anticancer agent. Its mechanism of action involves the disruption of folate metabolism, a pathway essential for DNA synthesis and cellular proliferation. By inhibiting DHFR, this compound leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis. This document provides a detailed protocol for testing the efficacy of this compound in cell culture, covering assays for cell viability, apoptosis, and cell cycle analysis.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. Specific IC50 values for this compound were not consistently available across a wide range of cell lines in the public domain at the time of this writing. Researchers should populate these tables with their own experimental data for accurate comparison.

Table 1: In Vitro Anti-plasmodial Activity of this compound

| Plasmodium falciparum Strain | Drug Resistance Profile | IC50 (nM) | 95% Confidence Interval |

| 3D7 | Drug-sensitive | Enter data here | Enter data here |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Enter data here | Enter data here |

| K1 | Multidrug-resistant | Enter data here | Enter data here |

| Enter other strains | Enter resistance profile | Enter data here | Enter data here |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |

| MCF-7 | Breast Adenocarcinoma | Enter data here | Enter data here |

| MDA-MB-231 | Breast Adenocarcinoma | Enter data here | Enter data here |

| A549 | Lung Carcinoma | Enter data here | Enter data here |

| HeLa | Cervical Adenocarcinoma | Enter data here | Enter data here |

| Enter other cell lines | Enter cancer type | Enter data here | Enter data here |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Plasmodium falciparum strains (e.g., 3D7, Dd2) cultured in human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cancer cell lines, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

For P. falciparum, prepare a parasite culture at 1% parasitemia and 2% hematocrit in complete medium and add 100 µL to each well.

-

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM for cancer cells; 0.1 to 1000 nM for P. falciparum).

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

-

Incubation with Drug: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization:

-

For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

-

For suspension cells (P. falciparum), add 100 µL of solubilization solution directly to each well.

-

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting:

-

For adherent cells, trypsinize and collect the cells.

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound-treated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect approximately 1 x 10^6 cells for each treatment condition.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

Caption: Experimental workflow for testing this compound efficacy.

Caption: this compound inhibits the DHFR-TS enzyme in Plasmodium.

Application Notes and Protocols for High-Throughput Screening of Clociguanil Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant antimalarial activity. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel analogs with improved efficacy. High-throughput screening (HTS) assays are crucial for efficiently evaluating large libraries of this compound analogs to identify promising lead compounds. These application notes provide detailed protocols for HTS assays targeting DHFR, methods for data analysis, and an overview of the underlying biochemical pathways.

Mechanism of Action and Signaling Pathway

This compound and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to parasite death.[4][5] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene, which reduce the binding affinity of the drug to the enzyme.[6][7]

Caption: Folate biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound analogs on DHFR.

High-Throughput Screening (HTS) Protocol: DHFR Enzymatic Assay

This protocol describes a colorimetric HTS assay to measure the inhibitory activity of this compound analogs against P. falciparum DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4][5][8][9][10][11]

Materials and Reagents

-

DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

This compound Analog Library (dissolved in DMSO)

-

Positive Control: Methotrexate (a known DHFR inhibitor)[4][5]

-

96- or 384-well UV-transparent microplates

-

Microplate spectrophotometer

Experimental Workflow

Caption: High-throughput screening workflow for the identification of DHFR inhibitors.

Detailed Protocol

-

Compound Plating:

-

Dispense 1 µL of each this compound analog from the library into individual wells of a microplate.

-

For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of Methotrexate solution (positive control).

-

-

Enzyme Addition:

-

Prepare a working solution of recombinant P. falciparum DHFR in DHFR Assay Buffer.

-

Add 50 µL of the DHFR solution to each well.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Kinetic Measurement:

-

Immediately place the microplate in a spectrophotometer.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[9]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the analog concentration.

-

Determine the IC50 value (the concentration of the analog that causes 50% inhibition of DHFR activity) by fitting the data to a suitable dose-response curve.

-

Data Presentation: Inhibitory Activity of Dihydrotriazine Analogs

The following table summarizes the inhibitory activity of a series of cycloguanil analogs (dihydrotriazines, structurally related to this compound) against wild-type P. falciparum DHFR. This data is essential for establishing structure-activity relationships (SAR).

| Compound ID | R-Group Substitution | Ki (nM) against Wild-Type PfDHFR |

| Cycloguanil | 4-Cl | 1.1 |

| Analog 1 | 3,4-di-Cl | 0.2 |

| Analog 2 | 4-CF3 | 0.8 |

| Analog 3 | 3-CF3, 4-Cl | 0.3 |

| Analog 4 | 4-Br | 0.6 |

| Analog 5 | 4-NO2 | 7.9 |

| Analog 6 | H | 10.0 |

Note: Data presented is a representative compilation from structure-activity relationship studies of dihydrofolate reductase inhibitors and may not be specific to this compound itself due to limited public availability of such specific data. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Counter-Screening and Secondary Assays

To eliminate false positives and further characterize hit compounds, a series of secondary assays should be performed:

-

Selectivity Assay: Screen active compounds against human DHFR to assess their selectivity for the parasite enzyme over the host enzyme. This is critical for minimizing potential toxicity.

-

In Vitro Parasite Growth Inhibition Assay: Test the efficacy of the hit compounds against cultured P. falciparum to confirm their whole-cell activity.

-

Cytotoxicity Assay: Evaluate the toxicity of the compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their therapeutic index.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the high-throughput screening of this compound analogs as potential antimalarial agents. By employing these standardized assays, researchers can efficiently identify and characterize novel DHFR inhibitors with improved activity against drug-resistant malaria. The systematic approach of primary screening, data analysis, and secondary assays is crucial for the successful progression of lead compounds in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Use of Clociguanil in Combination with Other Antimalarials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern malaria treatment and a key strategy to delay the development of resistance.[1][2] Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, represents a promising component for such combination regimens.[3][4] Like the related compound cycloguanil (the active metabolite of proguanil), this compound targets the folate biosynthesis pathway in Plasmodium, a pathway essential for DNA synthesis and amino acid metabolism.[5][6][7]

These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other antimalarials, offering detailed protocols for in vitro and in vivo testing, and guidelines for data presentation and interpretation.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and certain amino acids.[5][6] By blocking this step, this compound disrupts parasite DNA replication and proliferation.

The rationale for using this compound in combination therapy is to:

-

Enhance Efficacy through Synergy: Combining this compound with a drug that targets a different pathway can lead to a synergistic or additive effect, resulting in greater parasite killing than either drug alone.[1] A prime example is the combination with sulfonamides (e.g., sulfadoxine), which inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR in the same pathway.[8]

-

Combat and Prevent Drug Resistance: The simultaneous use of two drugs with independent modes of action significantly reduces the probability of parasites developing resistance to both drugs.[2][9] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene.[3][10]

Signaling Pathway: The P. falciparum Folate Biosynthesis Pathway

The diagram below illustrates the folate biosynthesis pathway in P. falciparum and the points of inhibition for DHFR inhibitors like this compound and DHPS inhibitors like sulfadoxine.

References

- 1. Methods for Determining Fractional Inhibitory Concentration (FIC) | PPT [slideshare.net]

- 2. Unraveling resistance mechanisms in combination therapy: A comprehensive review of recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Antimalarial drug resistance and combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Clociguanil in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor with antimalarial properties, using murine models. The following sections outline the mechanism of action, experimental workflows, and specific protocols for assessing the efficacy and safety of this compound.

Mechanism of Action